1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

Catalog No.
S1937512
CAS No.
77973-25-2
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethan...

CAS Number

77973-25-2

Product Name

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

IUPAC Name

1-[2-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3

InChI Key

KLUFOYLIBGBURX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC)CN(C)C

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)CN(C)C
  • Chemical Properties and Availability: The compound has a CAS number of 77973-25-2 and a molecular formula of C12H17NO2. Suppliers offer the compound at various purities, suggesting potential research applications [, , ].
  • Potential Research Areas: The structure of the molecule contains functional groups that are commonly found in bioactive molecules. These include:
    • An aromatic ring with a methoxy group (known for altering electronic properties and solubility)
    • A ketone group (can participate in various reactions)
    • A dimethylamino group (often associated with biological activity)

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, also known as 1-(2-Dimethylaminomethyl-4-methoxyphenyl)ethanone, is a chemical compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. This compound features a dimethylamino group attached to a methoxy-substituted phenyl ring, making it a member of the class of compounds known as ketones. Its structure is characterized by the presence of a carbonyl group (C=O) adjacent to an aromatic ring, which contributes to its chemical reactivity and potential biological activity .

Typical of ketones, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using various oxidizing agents.
  • Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles .

The synthesis of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone can be achieved through various methods:

  • Alkylation of Aniline Derivatives: This method involves the alkylation of 4-methoxyaniline with formaldehyde followed by treatment with dimethylamine.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate aldehydes and ketones in the presence of acid catalysts .

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development.
  • Chemical Research: It can be utilized in synthetic organic chemistry for further derivatization and study of structure-activity relationships.

Several compounds share structural similarities with 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-Methoxyphenyl)propan-1-oneContains a methoxy group on an aromatic ringExhibits distinct reactivity due to the propanone structure
N,N-Dimethyl-4-methoxyanilineDimethylamino group attached to methoxyanilineKnown for its use in dye synthesis and biological applications
4-MethoxyacetophenoneAcetophenone derivative with a methoxy groupDisplays different reactivity patterns due to the acetophenone framework

These compounds highlight the unique positioning of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone within its class, particularly due to its specific substitution pattern that may influence its biological activity and chemical reactivity.

XLogP3

1.4

Wikipedia

1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one

Dates

Modify: 2023-08-16

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